N-(2-ethoxyphenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide
Description
N-(2-ethoxyphenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide is a thiazolidinone derivative characterized by a Z-configured benzylidene group at position 5 of the thiazolidinone ring, a 2-ethoxyphenylamide side chain, and a butanamide linker.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S2/c1-3-17-11-13-18(14-12-17)16-21-23(28)26(24(30)31-21)15-7-10-22(27)25-19-8-5-6-9-20(19)29-4-2/h5-6,8-9,11-14,16H,3-4,7,10,15H2,1-2H3,(H,25,27)/b21-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFDERGABSQJCW-PGMHBOJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Amide Linkers : The butanamide chain in the target compound offers flexibility compared to shorter chains (e.g., propanamide in ), which may influence binding interactions .
- Aromatic Substitutents : The 2-ethoxyphenyl group in the target compound differs from 3-hydroxyphenyl () or nitro-substituted phenyls (), altering hydrogen-bonding capacity and electronic effects .
Physicochemical and Spectral Properties
- IR Spectroscopy : Thioxo (C=S) stretches (~1240–1255 cm⁻¹) and carbonyl (C=O) bands (~1660–1700 cm⁻¹) are consistent across analogs () .
- UV-Vis: λmax values for benzylidene-thiazolidinones range from 380–390 nm (), suggesting π→π* transitions in the conjugated system .
- Solubility : The 4-ethyl and ethoxy groups in the target compound likely reduce aqueous solubility compared to hydroxy- or carboxylic acid-containing derivatives () .
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound contains a thiazolidinone core (4-oxo-2-thioxo-1,3-thiazolidin-3-yl) with a (5Z)-5-(4-ethylbenzylidene) substituent and a butanamide side chain linked to a 2-ethoxyphenyl group. The Z-configuration of the benzylidene moiety and the ethoxy group on the phenyl ring influence electronic properties (e.g., electron-withdrawing/donating effects), solubility, and steric interactions. These features are critical for binding to biological targets like enzymes or receptors .
Q. What standard synthetic routes are used to prepare this compound?
A typical multi-step synthesis involves:
- Step 1 : Condensation of 4-ethylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.
- Step 2 : Cyclization with chloroacetic acid or derivatives to construct the thiazolidinone ring.
- Step 3 : Coupling the thiazolidinone intermediate with N-(2-ethoxyphenyl)butanamide via nucleophilic substitution or amide bond formation. Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to ensure regioselectivity and Z-configuration retention .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : To confirm the Z-configuration of the benzylidene group (via coupling constants) and substituent positions.
- IR Spectroscopy : Identifies thioxo (C=S) and carbonyl (C=O) stretches (~1250 cm⁻¹ and ~1700 cm⁻¹, respectively).
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing byproducts?
- Experimental Design (DoE) : Use factorial designs to test variables like solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading. For example, microwave-assisted synthesis reduces reaction time and improves Z/E selectivity .
- Continuous Flow Chemistry : Enhances scalability and reproducibility by maintaining consistent reaction conditions (e.g., residence time, mixing efficiency) .
Q. How to resolve contradictions in reported biological activity data across structural analogs?
- Comparative SAR Analysis : Construct a table of analogs with substituent variations (e.g., halogen vs. methoxy groups) and their IC50 values against target enzymes:
| Substituent on Benzylidene | Bioactivity (IC50, μM) | Target Enzyme | Reference |
|---|---|---|---|
| 4-Ethyl | 2.1 ± 0.3 | Kinase X | |
| 4-Fluoro | 5.8 ± 1.2 | Kinase X | |
| 4-Methoxy | 12.4 ± 2.5 | Kinase X |
- Molecular Dynamics Simulations : Analyze binding pocket interactions to explain how steric/electronic effects of the 4-ethyl group enhance affinity compared to bulkier substituents .
Q. What methodologies are recommended for studying structure-activity relationships (SAR) in this compound class?
- Fragment-Based Drug Design : Synthesize truncated analogs (e.g., removing the ethoxyphenyl group) to isolate contributions of specific moieties to activity.
- Proteomic Profiling : Use affinity chromatography or pull-down assays to identify off-target interactions that may explain divergent bioactivity in cell-based vs. enzyme assays .
Q. How can researchers address discrepancies in solubility and stability data across experimental models?
- Physicochemical Profiling : Measure logP (octanol-water partition coefficient) and pKa to predict solubility. For example, the ethoxyphenyl group increases hydrophobicity (logP ~3.5), requiring DMSO or cyclodextrin-based formulations for in vitro assays .
- Accelerated Stability Studies : Expose the compound to varied pH (2–9), light, and temperature (4–40°C) to identify degradation pathways (e.g., hydrolysis of the thioxo group) .
Methodological Considerations
Q. What computational tools are suitable for predicting metabolic pathways?
- In Silico Tools : Use SwissADME or ADMET Predictor to identify probable sites of Phase I/II metabolism (e.g., oxidation of the ethyl group or glucuronidation of the thiazolidinone sulfur) .
- Isotope-Labeling Studies : Synthesize 13C-labeled analogs to track metabolic products via LC-MS .
Q. How to validate target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA) : Confirm binding to the proposed target (e.g., kinase X) by measuring thermal stability shifts in lysates treated with the compound .
- CRISPR Knockout Models : Compare activity in wild-type vs. target gene-knockout cell lines to establish mechanism specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
